Technical Whitepaper: Physical Characterization and Analytical Resolution of Ethyl 2-(3,4-difluorophenyl)acetate and CAS 181289-15-6
Technical Whitepaper: Physical Characterization and Analytical Resolution of Ethyl 2-(3,4-difluorophenyl)acetate and CAS 181289-15-6
Executive Summary & Nomenclature Discrepancy
In pharmaceutical drug development and chemical informatics, the precise alignment of chemical nomenclature, structural identity, and Chemical Abstracts Service (CAS) registry numbers is non-negotiable. A common failure mode in chemical sourcing and literature review occurs when a target compound's name is inadvertently linked to an incorrect CAS number.
This whitepaper addresses a specific, critical discrepancy: the query for Ethyl 2-(3,4-difluorophenyl)acetate alongside CAS 181289-15-6 .
-
Target A: Ethyl 2-(3,4-difluorophenyl)acetate is a fluorinated ester (CAS 129409-55-8) utilized as a building block in API synthesis [1].
-
Target B: CAS 181289-15-6 corresponds to 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (also known as 3-isobutylglutaric acid monoamide), a solid amide intermediate critical in the synthesis of the anticonvulsant drug Pregabalin [2].
To ensure absolute scientific integrity, this guide provides a comparative analysis of the physical properties of both compounds, detailing the mechanistic causality behind their physical states and providing self-validating experimental protocols for their characterization.
Comparative Physical Properties & Structural Analysis
The physical properties of a molecule dictate its behavior in downstream workflows, from liquid-liquid extraction dynamics to crystallization thermodynamics. Table 1 summarizes the quantitative data for both compounds.
Table 1: Quantitative Physical Properties
| Property | Target A: Ethyl 2-(3,4-difluorophenyl)acetate | Target B: 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid |
| CAS Number | 129409-55-8 [1] | 181289-15-6 [2] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | C₉H₁₇NO₃ |
| Molecular Weight | 200.18 g/mol [1] | 187.24 g/mol [3] |
| Physical State (25°C) | Liquid | Crystalline Solid |
| Melting Point | < 0 °C | 106 – 108 °C [3] |
| Boiling Point | ~245 °C (Predicted) | 401.9 ± 28.0 °C (Predicted) [4] |
| Density (25°C) | ~1.18 g/cm³ (Predicted) | 1.081 ± 0.06 g/cm³ [4] |
| Primary Application | Coupling reagent / API Building Block | Pregabalin (GABA analogue) Intermediate [2] |
Mechanistic Insights into Physical States
-
Target A (Ester): The lack of strong intermolecular hydrogen bond donors in Ethyl 2-(3,4-difluorophenyl)acetate results in weak dipole-dipole interactions, rendering it a liquid at room temperature. The electron-withdrawing fluorine atoms increase the molecular density relative to unfluorinated analogs.
-
Target B (Amide/Acid): CAS 181289-15-6 contains both a carboxylic acid and a primary amide. This facilitates an extensive intermolecular hydrogen-bonding network, forming a highly stable crystal lattice. This causality explains its high melting point (106-108 °C) and extremely high predicted boiling point (401.9 °C), as massive thermal energy is required to disrupt the lattice [3].
Experimental Protocols for Property Validation
To establish a self-validating system, researchers must not rely solely on vendor certificates of analysis (CoA). The following protocols detail the how and why of physical property validation.
Protocol 1: Density Determination via Oscillating U-Tube Densitometry
Causality: Traditional pycnometry is highly susceptible to evaporative losses when handling volatile liquid esters (Target A) and requires large sample volumes. Oscillating U-tube densitometry measures the change in resonance frequency of a borosilicate glass tube induced by the sample's mass, allowing for strict Peltier temperature control and requiring <1 mL of sample.
Step-by-Step Methodology:
-
Calibration: Flush the U-tube (e.g., Anton Paar DMA 4500 M) with ultra-pure water and dry air. Calibrate the baseline resonance frequency at exactly 25.00 °C.
-
Sample Injection: Inject 1.5 mL of Target A using a Luer-slip syringe, ensuring absolute absence of micro-bubbles in the viewing window.
-
Equilibration: Allow the internal Peltier thermostat to stabilize the sample to 25.00 ± 0.01 °C.
-
Measurement & Validation: Record the density. Flush the system with acetone, dry with ambient air, and run a secondary standard (e.g., toluene) to validate the absence of memory effects.
Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)
Causality: Capillary melting point apparatuses rely on subjective visual confirmation and fail to capture polymorphic transitions. DSC provides a quantitative thermodynamic profile, which is critical for Target B (CAS 181289-15-6) to ensure no polymorphic impurities exist that could alter solubility during the subsequent Hofmann rearrangement in Pregabalin synthesis.
Step-by-Step Methodology:
-
Preparation: Weigh 3.0–5.0 mg of Target B into a standard aluminum DSC pan. Seal with a crimped lid containing a single pinhole to allow for potential outgassing.
-
Purging: Place the pan in the DSC cell alongside an empty reference pan. Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Heating Ramp: Initiate a heating ramp from 25 °C to 150 °C at a rate of 10 °C/min.
-
Analysis: Identify the sharp endothermic peak corresponding to the melting point. For Target B, integrate the peak to confirm the onset temperature at 106–108 °C [3]. A broadened peak indicates residual solvent or enantiomeric impurity.
Analytical Workflow Visualization
The following diagram illustrates the self-validating analytical pipeline required to resolve nomenclature discrepancies and confirm the physical properties of the targeted compounds.
Figure 1: Analytical workflow for resolving CAS-to-structure discrepancies and validating physical properties.
Conclusion
Relying on unverified database queries can lead to catastrophic failures in drug development workflows. By cross-referencing Ethyl 2-(3,4-difluorophenyl)acetate against CAS 181289-15-6, we identified a fundamental mismatch between a fluorinated liquid ester and a solid amide API intermediate. Utilizing orthogonal analytical techniques—such as U-tube densitometry and DSC—ensures that physical properties are not just recorded, but thermodynamically verified.
